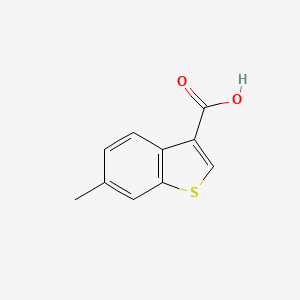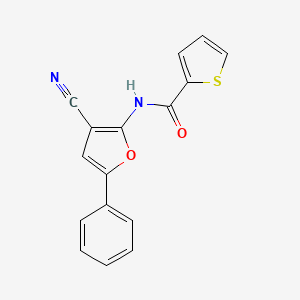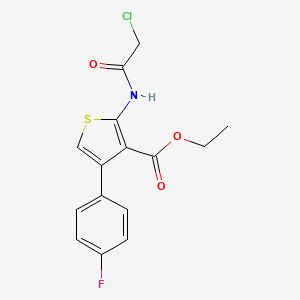![molecular formula C13H16O4 B2902037 [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid CAS No. 1147189-17-0](/img/structure/B2902037.png)
[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of an ethoxy group, a prop-2-en-1-yl group, and a phenoxyacetic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures, such as 2-ethoxypropene, act as electron-rich alkenes, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .
Biochemical Pathways
It’s known that the regulation of metabolic pathways is a complex process involving the control of the flux of metabolites to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which may be structurally similar to the compound , are only marginally stable in water .
Result of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Action Environment
It’s known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid typically involves the reaction of 2-ethoxyphenol with allyl bromide to form 2-ethoxy-6-(prop-2-en-1-yl)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in an organic solvent like ethanol or acetone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
Chemistry: In chemistry, [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of phenoxyacetic acid derivatives on cellular processes. It may serve as a model compound to investigate the interactions of similar molecules with biological targets.
Medicine: In medicine, derivatives of phenoxyacetic acid have been explored for their potential therapeutic properties. This compound may be investigated for its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides or plant growth regulators. Its chemical properties make it suitable for various applications in the agricultural industry.
Comparison with Similar Compounds
2-Phenoxyacetic acid: Lacks the ethoxy and allyl groups, making it less versatile in chemical reactions.
4-Chlorophenoxyacetic acid: Contains a chlorine atom instead of the ethoxy group, which alters its reactivity and applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with different substituents, leading to distinct biological activities.
Uniqueness: [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid is unique due to the presence of both ethoxy and allyl groups, which provide additional sites for chemical modification. This enhances its versatility in synthetic applications and allows for the exploration of new derivatives with potentially novel properties.
Properties
IUPAC Name |
2-(2-ethoxy-6-prop-2-enylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-6-10-7-5-8-11(16-4-2)13(10)17-9-12(14)15/h3,5,7-8H,1,4,6,9H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMJFQDQZZGQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2901956.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2901957.png)
![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2901959.png)




![1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2901965.png)

![3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901970.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide](/img/structure/B2901977.png)
